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molecular formula C11H14O B8458073 1-Cyclobutyl-3-methoxybenzene

1-Cyclobutyl-3-methoxybenzene

Cat. No. B8458073
M. Wt: 162.23 g/mol
InChI Key: BKYALEQPNMLLSD-UHFFFAOYSA-N
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Patent
US08691855B2

Procedure details

To a suspension of 1-cyclobutyl-3-methoxy-benzene (155 mg, 0.95 mmol) in CH2Cl2 (2 mL) was added dropwise 1.0M-BBr2 (1.05 mL, 1.05 mmol) at 0° C. The mixture was stirred for 1 hour at 0° C., treated with saturated ammonium chloride, and then extracted with CH2Cl2. The organic layer was dried over magnesium sulfate and concentrated in vacuo. The crude product was purified by column chromatography to give 3-cyclobutyl-phenol (100 mg, 71%).
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]2[CH:10]=[CH:9][CH:8]=[C:7]([O:11]C)[CH:6]=2)[CH2:4][CH2:3][CH2:2]1.[Cl-].[NH4+]>C(Cl)Cl>[CH:1]1([C:5]2[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=2)[CH2:2][CH2:3][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
155 mg
Type
reactant
Smiles
C1(CCC1)C1=CC(=CC=C1)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise 1.0M-BBr2 (1.05 mL, 1.05 mmol) at 0° C
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCC1)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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